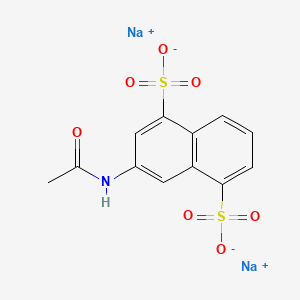
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide is a chemical compound with the molecular formula C16H17IN2O It is known for its unique structure, which includes a pyrido[4,3-b]carbazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide typically involves the reaction of 1,2,5-trimethyl-6H-pyrido[4,3-b]carbazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted pyrido[4,3-b]carbazole derivatives.
科学的研究の応用
9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
- 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium chloride
Uniqueness
Compared to its analogs, 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide exhibits unique reactivity due to the presence of the iodide group, which can participate in various substitution reactions. This makes it a valuable compound for synthetic chemistry and research applications.
特性
CAS番号 |
94200-73-4 |
|---|---|
分子式 |
C18H19IN2O |
分子量 |
406.3 g/mol |
IUPAC名 |
1,2,5-trimethyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium-9-ol;iodide |
InChI |
InChI=1S/C18H18N2O.HI/c1-10-13-6-7-20(3)11(2)14(13)9-16-15-8-12(21)4-5-17(15)19-18(10)16;/h4-9,18-19,21H,1-3H3;1H |
InChIキー |
LUGQFHOMXFLHLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN(C(=C2C=C3C1[NH2+]C4=C3C=C(C=C4)O)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)








![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
